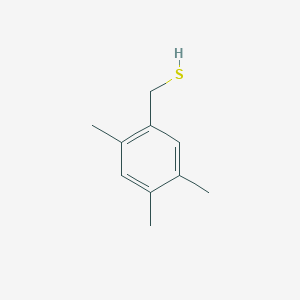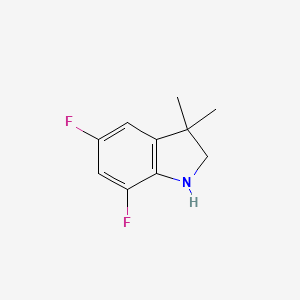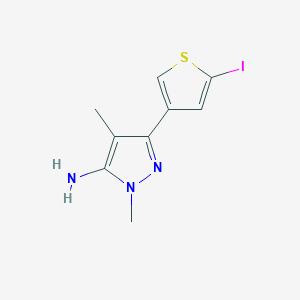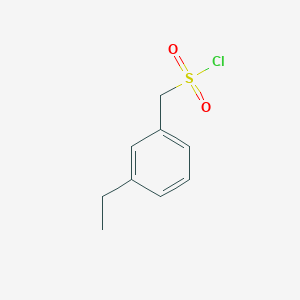
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes a fused cyclopentanone and benzene ring. This compound is part of the indanone family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 1-indanone using chromium trioxide in acetic acid at a temperature range of 35-40°C, yielding 2,3-dihydro-1H-inden-1-one . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized through grinding, stirring, and ultrasound irradiation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions, especially with halogens, can modify the compound’s properties significantly.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the production of non-fullerene acceptors for organic photovoltaic devices.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Indanone: A simpler structure with similar pharmacological properties.
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one.
Halo-aryl and Heterocyclic Derivatives: Modified forms with enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of a fused cyclopentanone and benzene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-11(14)12-8(2)9-6-4-5-7-10(9)13(12)15/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
CBQMNHHSSRCRAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1C(C2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


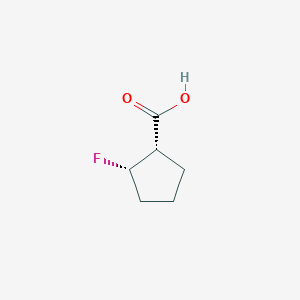
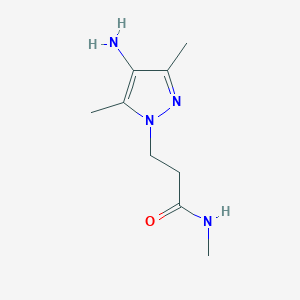
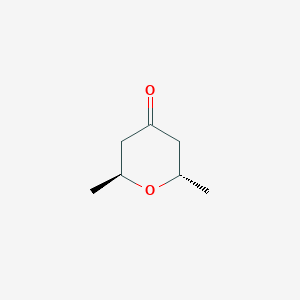
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
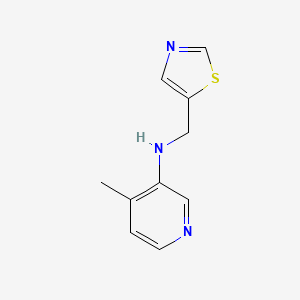
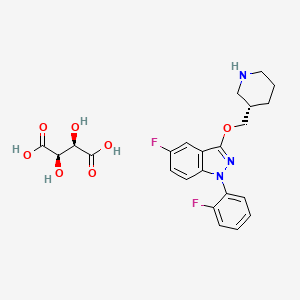
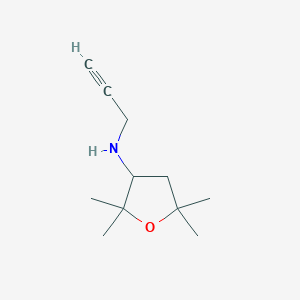
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
